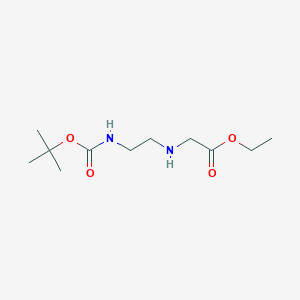

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Vue d'ensemble

Description

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is an organic compound widely used in scientific research, particularly in the fields of life sciences and organic chemistry. It is a derivative of glycine and is often utilized for its unique properties in various chemical reactions and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl (Boc)-protected ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved safety .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield an alkylated amine derivative.

Deprotection: The primary product is the free amine, which can be further utilized in various synthetic applications.

Applications De Recherche Scientifique

Peptide Synthesis

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate serves as a valuable building block in peptide synthesis. Its Boc-protected amino group allows for selective reactions without interfering with other functional groups, making it suitable for constructing complex peptides and proteins.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in neurological disorders .

Biochemical Studies

In biochemical applications, this compound is used to study enzyme interactions and protein folding mechanisms due to its ability to form stable complexes with target proteins. It has been utilized in the development of enzyme inhibitors and as a substrate for studying enzyme kinetics.

Case Study 1: Peptide Nucleic Acids (PNAs)

This compound has been employed as a building block for synthesizing peptide nucleic acids, which are synthetic analogs of DNA that can bind to complementary sequences with high specificity. This application is crucial in gene therapy and molecular diagnostics.

Case Study 2: Mechanochemical Synthesis

A study demonstrated the synthesis of biologically active compounds using mechanochemical methods involving this compound. This approach provided a greener alternative to traditional solvent-based methods, showcasing the compound's versatility in modern synthetic chemistry .

Mécanisme D'action

The mechanism of action of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate primarily involves its role as a precursor in chemical reactions. The Boc-protected amine group allows for selective reactions, and its removal under acidic conditions enables further functionalization of the molecule . The compound’s molecular targets and pathways are largely dependent on its specific applications in research and industry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: A similar compound with a single Boc-protected amine group.

tert-Butyl (2-aminoethyl) (2-((tert-butoxycarbonyl)amino)ethyl)carbamate: Another derivative with similar protective groups and functional properties.

Uniqueness

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is unique due to its dual Boc-protected amine groups, which provide greater versatility in synthetic applications. This dual protection allows for more complex and selective reactions compared to compounds with a single Boc group .

Activité Biologique

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known by its CAS number 347890-34-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₂₃ClN₂O₄

- Molecular Weight : 282.76 g/mol

- CAS Number : 347890-34-0

- Purity : ≥ 95%

This compound acts as a glycine derivative, which suggests it may interact with various receptors and enzymes involved in neurotransmission and metabolic processes. It has been noted for its interaction with:

- Amino Acid Transporters : Potentially affecting neurotransmitter levels.

- Protein Kinases : Inhibition or modulation of signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Potential

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For example, one study reported a derivative exhibiting an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating significant cytotoxicity . The compound also displayed selectivity, showing less toxicity towards normal cells.

Pharmacokinetics

Pharmacokinetic studies on similar compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME). For instance, a comparable compound exhibited moderate bioavailability with a peak plasma concentration (C_max) of 592 ± 62 mg/mL and a half-life (t₁/₂) exceeding 12 hours . Such profiles suggest potential for oral administration in therapeutic settings.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound derivatives against resistant bacterial strains. Results indicated promising activity with MIC values suggesting effective concentrations for clinical use.

- Cancer Treatment : In vivo models demonstrated that a derivative significantly reduced tumor growth in mice inoculated with MDA-MB-231 cells, supporting its potential as an anticancer agent .

- Toxicity Studies : Safety assessments revealed acceptable toxicity levels at high doses (up to 800 mg/kg), indicating a favorable therapeutic index for further development .

Propriétés

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXXOLKYIPCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401879 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-80-7 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.